molecular formula C17H23N3O2 B8337172 1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane

1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane

Cat. No.: B8337172
M. Wt: 301.4 g/mol
InChI Key: VZPNDMYZKSAAQC-UHFFFAOYSA-N
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Description

1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-9-19(11-12-20)15-8-5-4-7-14(15)13-18/h4-5,7-8H,6,9-12H2,1-3H3

InChI Key

VZPNDMYZKSAAQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=CC=C2C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-nicotinonitrile (1.0 g, 7.215 mmol) was added to a mixture of [1,4]Diazepane-1-carboxylic acid tert-butyl ester and potassium hydrogencarbonate (0.87 g, 8.66 mmol) in N,N-dimethylformamide (20 mL). The mixture was heated at 90° C. overnight. The reaction mixture was poured onto ice and extracted with dichloromethane. The organic layer was washed with water and brine then dried over magnesium sulfate and filtered. The solvent was removed and the residue was purified by flash column chromatography on silica using ethyl acetate/heptane (50:50) mixture as the mobile phase to give 4-(2-Cyano-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester. 1H-NMR (400 MHz, DMSO-d6) δ 1.25 (d, 27 Hz, 9H), 1.81 (m, 1H), 1.87 (m, 1H), 3.31 (m, 2H), 3.55 (m, 1H), 3.60 (m, 1H), 3.84 (m, 2H), 3.94 (m, 2H), 6.75 (m, 2H), 8.34 (m, 1H).
Quantity
1 g
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0 (± 1) mol
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reactant
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0.87 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 1-Boc-homopiperazine(2.18 g, 11.0 mmol) in DMSO (20 mL) was added 2-fluorobenzonitrile (1.21 g, 1.08 mL, 10 mmol) and potassium carbonate (1.52 g, 11 mmol). The mixture was stirred at 80° C. for about 48 hours. The mixture was cooled to r.t. and diluted with diethyl ether (200 mL). The solution was washed with 1N HCl (2×20 mL), H2O (3×20 mL) and brine (20 mL), dried over sodium sulfate and concentrated to a yellow oil. Purification by flash chromatography (3:1 hexanes/ethyl acetate) gave the title compound (1.1 g, 36%) as a colorless oil.
Quantity
2.18 g
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reactant
Reaction Step One
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1.08 mL
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reactant
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1.52 g
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reactant
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Quantity
20 mL
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solvent
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Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
36%

Synthesis routes and methods III

Procedure details

A mixture of Boc-homopiperazine (900 mg, (4.63 mmol), 2-bromobenzonitrile (766 mg, 4.211 mmol), Pd2(dba)3 (193 mg, 0.21 mmol), xantphos (366 mg, 0.63 mmol), sodium t-butoxide (1.19 g, 12.6 mmol) in degassed anhydrous dioxane (10 mL) was heated at 120° C. in a sealed tube for 2 h. The mixture was allowed to cool and filtered through celite. The filtrate was concentrated and purified by chromatography (EtOAc/hexanes) to yield the title compound (905 mg, 71%). m/z (M+1) 301.27.
Quantity
0 (± 1) mol
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reactant
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900 mg
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reactant
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366 mg
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reactant
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1.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
193 mg
Type
catalyst
Reaction Step One
Yield
71%

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